N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 2,6-difluoroaniline with a suitable carboxylic acid derivative under specific conditions. One common method includes the use of triphenylphosphite as a coupling reagent to facilitate the formation of the carboxamide bond . The reaction conditions often involve heating the reactants in an appropriate solvent, such as dichloromethane, under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide: This compound is used as a herbicide and has similar structural features but different applications.
2,6-difluoroaniline: A precursor in the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals.
N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide: This compound is used in the synthesis of tripodal carboxamide ligands and has unique structural properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-14-7-4-8-15(19)16(14)20-17(22)21-10-9-13(11-21)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATGOTWAHIICLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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